molecular formula C16H12O7 B12409465 Rhamnetin-d3

Rhamnetin-d3

Cat. No.: B12409465
M. Wt: 319.28 g/mol
InChI Key: JGUZGNYPMHHYRK-FIBGUPNXSA-N
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Description

Rhamnetin-d3 is a deuterated form of rhamnetin, a naturally occurring flavonoid. Rhamnetin (2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one) is a secondary metabolite found in various plants and fruits. It is known for its diverse pharmacological properties, including antioxidant, anticancer, anti-inflammatory, antiviral, and antibacterial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rhamnetin-d3 typically involves the deuteration of rhamnetin. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas or deuterated solvents.

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated solvents under controlled conditions. The process ensures high purity and yield of the deuterated compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: Rhamnetin-d3, like its non-deuterated counterpart, undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Rhamnetin-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate the behavior of deuterated compounds.

    Biology: Studied for its potential effects on cellular processes and its role in modulating biological pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and infections.

    Industry: Utilized in the development of new drugs and as a standard in analytical chemistry.

Mechanism of Action

Rhamnetin-d3 exerts its effects through various molecular targets and pathways. It is known to:

Comparison with Similar Compounds

Rhamnetin-d3 can be compared with other similar flavonoid compounds, such as:

    Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties.

    Isorhamnetin: A methylated derivative of quercetin with similar pharmacological properties.

    Kaempferol: Another flavonoid with antioxidant and anti-inflammatory effects.

Uniqueness: this compound’s uniqueness lies in its deuterated nature, which provides distinct advantages in research applications, such as improved stability and enhanced detection in analytical techniques.

Properties

Molecular Formula

C16H12O7

Molecular Weight

319.28 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-(trideuteriomethoxy)chromen-4-one

InChI

InChI=1S/C16H12O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,17-19,21H,1H3/i1D3

InChI Key

JGUZGNYPMHHYRK-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O

Origin of Product

United States

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